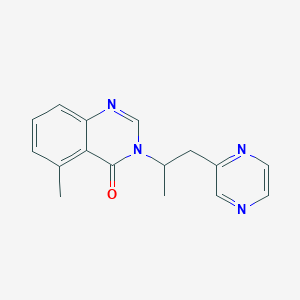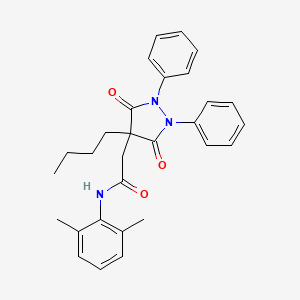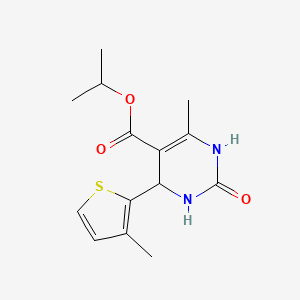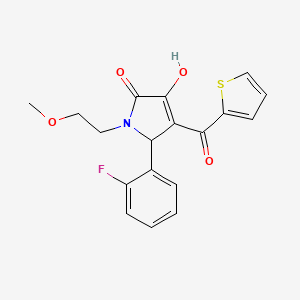![molecular formula C17H14BrF3N2O2 B3987955 1-(4-bromophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3987955.png)
1-(4-bromophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
Vue d'ensemble
Description
1-(4-bromophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol, commonly known as BRD-7929, is a small molecule inhibitor that has been developed for research purposes. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and proliferation. The purpose of
Mécanisme D'action
BRD-7929 is a potent and selective inhibitor of CK2. It binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to downstream targets. This leads to a decrease in CK2 activity and downstream signaling pathways that are regulated by CK2. The inhibition of CK2 by BRD-7929 has been shown to induce cell death in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
BRD-7929 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BRD-7929 inhibits CK2 activity in a dose-dependent manner. In vivo studies have shown that BRD-7929 can reduce tumor growth in mouse models of cancer and reduce inflammation in animal models of inflammatory diseases. The biochemical and physiological effects of BRD-7929 are mediated through the inhibition of CK2 activity and downstream signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BRD-7929 in lab experiments include its potency and selectivity for CK2, making it a valuable tool for studying the role of CK2 in disease pathogenesis. The limitations of using BRD-7929 in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the use of BRD-7929 in lab experiments requires careful consideration of dosage and administration to avoid potential toxicity.
Orientations Futures
For the use of BRD-7929 in research include the development of more potent and selective inhibitors of CK2, as well as the identification of downstream targets of CK2 that may be involved in disease pathogenesis. Additionally, the use of BRD-7929 in combination with other drugs may provide a more effective treatment strategy for diseases that are regulated by CK2. Overall, the development of BRD-7929 and other CK2 inhibitors has the potential to provide new insights into the role of CK2 in disease pathogenesis and lead to the development of new therapeutic strategies.
Applications De Recherche Scientifique
BRD-7929 has been developed as a research tool for studying the role of CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is involved in a wide range of cellular functions, including cell growth, proliferation, and survival. Dysregulation of CK2 has been implicated in the development of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. BRD-7929 has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for studying the role of CK2 in disease pathogenesis.
Propriétés
IUPAC Name |
1-(4-bromophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF3N2O2/c18-11-5-7-13(8-6-11)25-10-12(24)9-23-15-4-2-1-3-14(15)22-16(23)17(19,20)21/h1-8,12,24H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPOJYUFEBFUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=C(C=C3)Br)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [5-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B3987873.png)



![2,3-dimethylphenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3987909.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}dibenzo[b,d]furan-2-sulfonamide](/img/structure/B3987915.png)
![(3aS*,5S*,9aS*)-5-(2,1,3-benzoxadiazol-4-yl)-2-(3-pyridinylmethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3987922.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B3987938.png)
![ethyl 4-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B3987939.png)

![ethyl 2-{[(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate](/img/structure/B3987976.png)

![5-(4-bromophenyl)-1,3-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3987989.png)